

3'-Amino-2'-hydroxyacetophenone hydrochloride molecular structure and weight

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Compound of Interest

Compound Name: 3'-Amino-2'-hydroxyacetophenone
hydrochloride

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An In-Depth Technical Guide to **3'-Amino-2'-hydroxyacetophenone Hydrochloride** for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

In the landscape of pharmaceutical synthesis and fine chemical engineering, **3'-Amino-2'-hydroxyacetophenone hydrochloride** (CAS No: 90005-55-3) emerges as a pivotal intermediate compound. Its strategic importance is most prominently recognized in the manufacturing of Pranlukast, a leukotriene receptor antagonist used for the management of asthma and allergic rhinitis.[1][2][3] This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis methodologies, and analytical characterization. The hydrochloride salt form of 3'-Amino-2'-hydroxyacetophenone is favored in industrial applications as it enhances the compound's stability and solubility, particularly in aqueous systems, facilitating its use in various reaction protocols.[4]

This document is designed to serve as a foundational resource for researchers, scientists, and professionals in drug development, offering field-proven insights and validated protocols to support the effective utilization of this versatile chemical building block.

Part 1: Molecular Structure and Physicochemical Profile

The chemical identity and reactivity of **3'-Amino-2'-hydroxyacetophenone hydrochloride** are dictated by its unique molecular architecture. The structure consists of an acetophenone core, which is a benzene ring attached to an acetyl group. The key functional groups are an amino group (-NH₂) at the 3-position and a hydroxyl group (-OH) at the 2-position relative to the acetyl group.^[5] This specific arrangement of a nucleophilic amino group and a phenolic hydroxyl group ortho to each other, along with the electron-withdrawing acetyl group, defines its chemical behavior and makes it a valuable precursor in heterocyclic synthesis.

The compound's official IUPAC name is 1-(3-amino-2-hydroxyphenyl)ethanone;hydrochloride.^[5] The presence of the hydrochloride salt ensures greater stability and ease of handling compared to its free base form.

Caption: Molecular structure of **3'-Amino-2'-hydroxyacetophenone hydrochloride**.

Summary of Physicochemical Data

The following table consolidates the key physical and chemical properties of the compound, providing a quick reference for laboratory use.

Property	Value	Source(s)
CAS Number	90005-55-3	[1][6][7]
Molecular Formula	C ₈ H ₁₀ ClNO ₂	[1][6][8]
Molecular Weight	187.62 g/mol	[1][5][6][8]
IUPAC Name	1-(3-amino-2-hydroxyphenyl)ethanone;hydrochloride	[5]
Synonyms	2-Acetyl-6-aminophenol hydrochloride, 3-Amino-2-hydroxyacetophenone HCl	[6][8]
Appearance	White to off-white or light brown crystalline solid/powder	[1][2][6]
Melting Point	156-185 °C (range varies by source)	[1][2][6]
Solubility	Soluble in water, ethanol, and methanol. Sparingly soluble in non-polar solvents.	[1][9]
Storage	Store in a cool, dry place under an inert atmosphere at room temperature.	[6][10]

Part 2: Synthesis and Manufacturing Insights

Chemical Synthesis Pathway

The industrial synthesis of **3'-Amino-2'-hydroxyacetophenone hydrochloride** is a multi-step process that demands precise control over reaction conditions to ensure high purity and yield. A prevalent method starts with p-chlorophenol.[3][11]

The rationale for this pathway is grounded in the strategic introduction and transformation of functional groups on the aromatic ring:

- **Acetylation:** The synthesis often begins with the protection of the hydroxyl group of a starting phenol, followed by an acylation reaction.
- **Fries Rearrangement:** This key step involves the rearrangement of an aryl ester to a hydroxy aryl ketone, correctly positioning the acetyl group on the benzene ring. The choice of Lewis acid catalyst (e.g., aluminum trichloride) and temperature is critical for maximizing the yield of the desired ortho-isomer.[\[11\]](#)
- **Nitration:** A nitro group is introduced onto the ring. The directing effects of the existing hydroxyl and acetyl groups guide the nitration to the desired position. This step is highly sensitive and must be controlled to prevent over-nitration and ensure safety.
- **Reduction:** The nitro group is then reduced to an amino group. This is commonly achieved through catalytic hydrogenation (e.g., using Pd/C as a catalyst) or with other reducing agents.[\[12\]](#) This step is crucial as it forms the final amino functionality.
- **Salt Formation:** The resulting 3'-Amino-2'-hydroxyacetophenone free base, which can be unstable, is reacted with hydrochloric acid to form the stable and more soluble hydrochloride salt.[\[3\]](#)[\[9\]](#)

Caption: General workflow for the chemical synthesis of 3'-Amino-2'-hydroxyacetophenone HCl.

Emerging Biosynthetic Routes

Reflecting the industry's shift towards green chemistry, biosynthetic methods for producing 3-amino-2-hydroxy acetophenone (3AHAP) are being explored. A multi-enzyme cascade has been developed that converts m-nitroacetophenone to 3AHAP.[\[13\]](#)[\[14\]](#) This process utilizes enzymes such as nitrobenzene nitroreductase and hydroxylaminobenzene mutase, often coupled with a cofactor regeneration system to be economically viable.[\[14\]](#) While still in development for large-scale production, these enzymatic routes promise a more sustainable and environmentally friendly alternative to traditional chemical synthesis.[\[13\]](#)

Part 3: Quality Control and Analytical Protocols

Ensuring the purity and identity of **3'-Amino-2'-hydroxyacetophenone hydrochloride** is paramount, especially for its use in pharmaceutical manufacturing. A combination of

chromatographic and spectroscopic techniques is employed for comprehensive characterization.

Standard Analytical Techniques

- **High-Performance Liquid Chromatography (HPLC):** The gold standard for assessing purity and quantifying impurities. A reversed-phase C18 column is typically used with a mobile phase consisting of a buffered aqueous solution and an organic solvent like acetonitrile or methanol.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H and ^{13}C NMR are used to confirm the molecular structure by analyzing the chemical shifts and coupling constants of the hydrogen and carbon atoms.
- **Infrared (IR) Spectroscopy:** This technique helps to identify the key functional groups present in the molecule, such as the O-H (hydroxyl), N-H (amino), C=O (carbonyl), and C-N bonds, by their characteristic absorption frequencies.

Experimental Protocol: Purity Determination by HPLC

This protocol describes a self-validating system for determining the purity of a sample.

Objective: To determine the purity of **3'-Amino-2'-hydroxyacetophenone hydrochloride** using a reversed-phase HPLC method with UV detection.

Materials:

- **3'-Amino-2'-hydroxyacetophenone hydrochloride** sample
- HPLC-grade acetonitrile
- HPLC-grade water
- Potassium phosphate monobasic
- Phosphoric acid
- Reference standard of **3'-Amino-2'-hydroxyacetophenone hydrochloride** ($\geq 99.5\%$ purity)

Instrumentation:

- HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
- Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 μ m particle size).

Methodology:

- Mobile Phase Preparation:
 - Aqueous Phase (A): Prepare a 20 mM potassium phosphate buffer by dissolving the appropriate amount of potassium phosphate monobasic in HPLC-grade water. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 μ m membrane filter.
 - Organic Phase (B): HPLC-grade acetonitrile.
- Standard Solution Preparation:
 - Accurately weigh about 10 mg of the reference standard and dissolve it in a 100 mL volumetric flask with a 50:50 mixture of water and acetonitrile to obtain a concentration of 100 μ g/mL.
- Sample Solution Preparation:
 - Prepare the sample solution in the same manner as the standard solution, using the sample to be tested.
- Chromatographic Conditions:
 - Flow Rate: 1.0 mL/min
 - Column Temperature: 30 $^{\circ}$ C
 - Injection Volume: 10 μ L
 - Detection Wavelength: 254 nm

- Gradient Program: Start with 95% A and 5% B, hold for 2 minutes. Linearly increase to 90% B over 15 minutes. Hold at 90% B for 3 minutes. Return to initial conditions and equilibrate for 5 minutes.
- Analysis and Calculation:
 - Inject the standard solution to determine the retention time and peak area.
 - Inject the sample solution.
 - Calculate the purity of the sample using the area normalization method:
 - $\text{Purity (\%)} = (\text{Area of main peak} / \text{Total area of all peaks}) \times 100$

Causality and Validation: The choice of a buffered mobile phase at pH 3.0 is to ensure the protonation of the amino group, leading to sharp, symmetrical peaks. The gradient elution allows for the effective separation of the polar main compound from potential non-polar impurities. This protocol is self-validating through the use of a high-purity reference standard to confirm system suitability (e.g., peak symmetry, theoretical plates) before sample analysis.

Part 4: Applications, Safety, and Handling

Primary Application in Drug Development

The principal application of **3'-Amino-2'-hydroxyacetophenone hydrochloride** is as a crucial building block in the synthesis of Pranlukast.^[1] Pranlukast is a selective antagonist of the cysteinyl leukotriene receptor, which plays a key role in the inflammatory cascade of asthma. The unique arrangement of the amino and hydroxyl groups on the acetophenone ring allows for the construction of the complex chromone core of the Pranlukast molecule.^[3]

Other Research Applications

Beyond its role in Pranlukast synthesis, the compound's reactive functional groups make it a versatile reagent in organic synthesis for creating:

- Heterocyclic compounds of medicinal interest.^[4]

- Novel dyes and fluorescent probes, where the aminophenol structure can serve as a fluorophore core.[\[4\]](#)

Safety and Handling Protocols

As a chemical intermediate, **3'-Amino-2'-hydroxyacetophenone hydrochloride** must be handled with appropriate precautions.

Hazard Identification:

- Health Hazards: Harmful if swallowed. Causes skin irritation and serious eye irritation. May cause respiratory irritation.[\[6\]](#)[\[15\]](#)[\[16\]](#)
- Precautionary Statements: Avoid breathing dust. Wash skin thoroughly after handling. Use only in a well-ventilated area.[\[15\]](#)

Personal Protective Equipment (PPE) and Handling:

- Engineering Controls: Work should be conducted in a chemical fume hood to minimize inhalation exposure.[\[17\]](#)
- Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 or NIOSH standards.[\[18\]](#)
- Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.[\[18\]](#)
- Respiratory Protection: If dust is generated and engineering controls are insufficient, use a NIOSH-approved particulate respirator.[\[15\]](#)

Storage and Disposal:

- Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place, away from incompatible materials like strong oxidizing agents.[\[6\]](#)[\[17\]](#)
- Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[\[17\]](#)

Conclusion

3'-Amino-2'-hydroxyacetophenone hydrochloride is a chemical intermediate of significant value, underpinned by its critical role in the pharmaceutical industry. Its synthesis, while complex, is well-established, and robust analytical methods are available to ensure its quality. A thorough understanding of its properties, safe handling procedures, and applications is essential for any researcher or drug development professional working with this compound. As the industry moves towards more sustainable practices, the development of biosynthetic routes may offer new avenues for the production of this key building block.

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